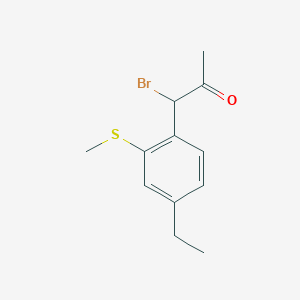

1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one

Descripción

1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one is a brominated aryl ketone featuring a propan-2-one backbone substituted with a bromine atom and a 4-ethyl-2-(methylthio)phenyl group. These compounds are typically synthesized via bromination of precursor ketones using bromine in acetic acid or chloroform . Applications include roles as intermediates in UV initiators (e.g., 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one in ) and pharmaceutical precursors .

Propiedades

Fórmula molecular |

C12H15BrOS |

|---|---|

Peso molecular |

287.22 g/mol |

Nombre IUPAC |

1-bromo-1-(4-ethyl-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15BrOS/c1-4-9-5-6-10(11(7-9)15-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

Clave InChI |

SZEZTMKKIZFWQQ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=C(C=C1)C(C(=O)C)Br)SC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-ethyl-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective bromination of the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a polar solvent such as ethanol.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic Substitution: Products like 1-(4-ethyl-2-(methylthio)phenyl)propan-2-amine.

Oxidation: Products like 1-Bromo-1-(4-ethyl-2-(methylsulfinyl)phenyl)propan-2-one.

Reduction: Products like 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-ol.

Aplicaciones Científicas De Investigación

1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methylthio group can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Table 1: Comparative Data for Brominated Aryl Propanones

Key Observations:

Substituent Effects: Electron-Donating Groups (EDGs): The methylthio (-SMe) group in the target compound and ’s analog is a moderate EDG, enhancing resonance stabilization of the ketone. The ethyl group (stronger EDG than methyl) in the target may increase lipophilicity and steric bulk compared to analogs with para-methyl or methoxy groups . Ortho vs.

Synthetic Pathways :

- Bromination with Br2 in acetic acid () or chloroform () is common. The target compound likely follows a similar route, starting from 1-(4-ethyl-2-(methylthio)phenyl)propan-2-one.

Crystallographic Data: Analogs like 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one crystallize in monoclinic systems (space group P21/c), with intermolecular C–H···O interactions stabilizing the lattice . The target’s ethyl and ortho-methylthio groups may disrupt such packing, leading to distinct crystal habits.

Actividad Biológica

1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by a complex molecular structure that includes a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring. This compound is gaining attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activity, particularly its antimicrobial and anticancer properties.

The molecular formula of 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one is C12H15BrOS. Its structure allows for various chemical reactions, including nucleophilic substitutions due to the presence of the bromine atom and the mercapto group, which may enhance its biological interactions.

Preliminary studies suggest that compounds with mercapto groups often exhibit biological activity through interactions with cellular enzymes or receptors. The mechanism of action for 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one may involve inhibition of specific biological pathways, potentially leading to effects such as apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compounds similar to 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one possess antimicrobial properties. The presence of the methylthio group is particularly noted for enhancing activity against various pathogens. Further investigation into specific microbial strains and the compound's efficacy is warranted.

Anticancer Activity

Significant interest lies in the anticancer potential of this compound. Studies have demonstrated that structurally related compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Table 1: Antiproliferative Activity Comparison

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one | MCF-7 | TBD | TBD |

| CA-4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |

| Compound 9q | MDA-MB-231 | 23–33 | G2/M phase arrest |

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of various compounds, it was found that those with similar functional groups to 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one exhibited significant inhibition of tubulin polymerization and induced apoptosis in cancer cells. For example, compound 9q demonstrated a clear arrest in the G2/M phase of the cell cycle, leading to increased apoptosis rates .

Pharmacokinetic Profile

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one. Early assessments suggest favorable absorption characteristics and moderate clearance rates, which are critical for maintaining effective concentrations in vivo .

Future Research Directions

While preliminary findings indicate promising biological activities, further research is needed to fully elucidate the mechanisms underlying these effects. Key areas for future investigation include:

- In vivo studies : To assess the therapeutic efficacy and safety profile.

- Mechanistic studies : To explore specific interactions with biological targets.

- Structure–activity relationship (SAR) analyses: To optimize the compound for enhanced activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.